N-{[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-methylbenzamide
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Overview
Description
3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as cell growth inhibition or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrocoumarin: Used as a precursor for the synthesis of other complex molecules.
Pyridinium salts: Known for their diverse applications in organic synthesis and biological research.
Uniqueness
3-(4-CHLORO-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-(4-METHYLBENZOYL)THIOUREA is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C21H15ClN4O2S |
---|---|
Molecular Weight |
422.9 g/mol |
IUPAC Name |
N-[[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H15ClN4O2S/c1-12-4-6-13(7-5-12)19(27)26-21(29)24-14-8-9-16(22)15(11-14)20-25-18-17(28-20)3-2-10-23-18/h2-11H,1H3,(H2,24,26,27,29) |
InChI Key |
DVZXRJRVZNKPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
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